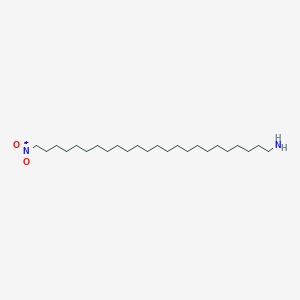
24-Nitrotetracosan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
24-Nitrotetracosan-1-amine is an organic compound with the molecular formula C24H50N2O2. It is characterized by the presence of a primary amine group and a nitro group attached to a long aliphatic chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 24-Nitrotetracosan-1-amine typically involves the reduction of nitro compounds. One common method is the reduction of 24-nitrotetracosan-1-nitro using a reducing agent such as sodium borohydride (NaBH4) in the presence of a catalyst like palladium on carbon (Pd/C). The reaction is carried out under mild conditions, often at room temperature, to yield the desired amine .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow systems. These systems allow for the efficient and controlled synthesis of the compound by integrating multiple reaction steps into a single process. This approach minimizes waste and improves the overall yield of the product .
Chemical Reactions Analysis
Types of Reactions
24-Nitrotetracosan-1-amine undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine group using reducing agents like NaBH4 or hydrogen gas in the presence of a catalyst.
Substitution: The primary amine group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.
Oxidation: The compound can undergo oxidation reactions, although these are less common due to the stability of the aliphatic chain
Common Reagents and Conditions
Reducing Agents: Sodium borohydride (NaBH4), hydrogen gas (H2) with palladium on carbon (Pd/C).
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Substitution Reagents: Alkyl halides, acyl chlorides
Major Products Formed
Reduction: 24-Tetracosan-1-amine.
Substitution: Various substituted amines depending on the reagents used.
Oxidation: Oxidized derivatives of the aliphatic chain
Scientific Research Applications
24-Nitrotetracosan-1-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Industry: Utilized in the production of specialty chemicals, polymers, and other industrial materials.
Mechanism of Action
The mechanism of action of 24-Nitrotetracosan-1-amine involves its interaction with various molecular targets. The primary amine group can form hydrogen bonds and ionic interactions with biological molecules, influencing their structure and function. The nitro group can undergo reduction to form reactive intermediates that participate in further chemical reactions .
Comparison with Similar Compounds
Similar Compounds
24-Tetracosan-1-amine: Lacks the nitro group, making it less reactive in certain chemical reactions.
24-Nitrotetracosan-1-nitro: Contains an additional nitro group, which can be reduced to form 24-Nitrotetracosan-1-amine
Uniqueness
This compound is unique due to the presence of both a primary amine and a nitro group on a long aliphatic chain. This combination of functional groups provides a versatile platform for various chemical transformations and applications in different fields .
Properties
CAS No. |
916255-91-9 |
|---|---|
Molecular Formula |
C24H50N2O2 |
Molecular Weight |
398.7 g/mol |
IUPAC Name |
24-nitrotetracosan-1-amine |
InChI |
InChI=1S/C24H50N2O2/c25-23-21-19-17-15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16-18-20-22-24-26(27)28/h1-25H2 |
InChI Key |
SYQPEBWSOSRLRW-UHFFFAOYSA-N |
Canonical SMILES |
C(CCCCCCCCCCCC[N+](=O)[O-])CCCCCCCCCCCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-Amino-1-[2-(benzyloxy)ethyl]-1H-pyrazole-4-carbonitrile](/img/structure/B12599766.png)
![5-Methoxy-2-methyl-6-[(naphthalen-2-yl)sulfanyl]-1,3-benzothiazole-4,7-dione](/img/structure/B12599773.png)
![4-Bromo-2-iodo-6-[(4-iodoanilino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B12599787.png)
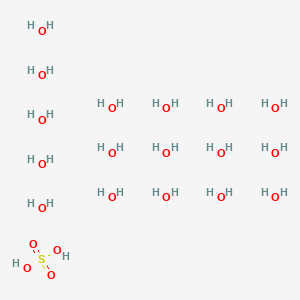
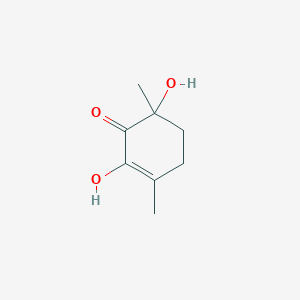
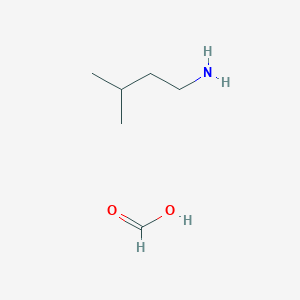
![5-[(4-Methoxyphenoxy)methyl]octahydro-1H-4,7-methanoindene](/img/structure/B12599813.png)
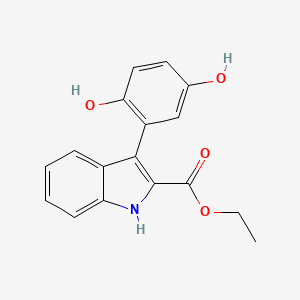
![3,3'-(Dodecane-1,12-diyl)bis[5-(difluoromethyl)-1,2,4-oxadiazole]](/img/structure/B12599817.png)
propanedinitrile](/img/structure/B12599825.png)
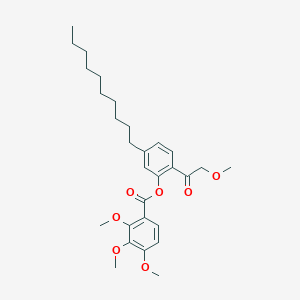
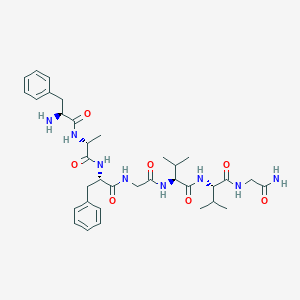
![3-(Cyclohexylsulfanyl)-5-[(pyridin-4-yl)amino]-1,2-thiazole-4-carboxamide](/img/structure/B12599852.png)
